molecular formula C11H15BrO2 B14501173 (1-Bromo-2,2-dimethoxypropyl)benzene CAS No. 64723-41-7

(1-Bromo-2,2-dimethoxypropyl)benzene

Cat. No.: B14501173
CAS No.: 64723-41-7
M. Wt: 259.14 g/mol
InChI Key: MRSFGAHZECQZPU-UHFFFAOYSA-N
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Description

(1-Bromo-2,2-dimethoxypropyl)benzene is an organic compound that features a benzene ring substituted with a bromo group and a 2,2-dimethoxypropyl group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-dimethoxypropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize efficiency.

Mechanism of Action

The mechanism of action of (1-Bromo-2,2-dimethoxypropyl)benzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzene ring provides a stable aromatic system that can participate in various electrophilic and nucleophilic reactions . The 2,2-dimethoxypropyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: (1-Bromo-2,2-dimethoxypropyl)benzene is unique due to the presence of both the bromo and 2,2-dimethoxypropyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Properties

CAS No.

64723-41-7

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

(1-bromo-2,2-dimethoxypropyl)benzene

InChI

InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

MRSFGAHZECQZPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Br)(OC)OC

Origin of Product

United States

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